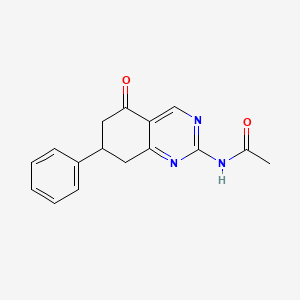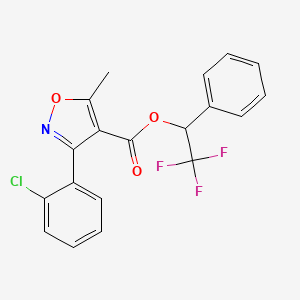![molecular formula C17H16N4O B5217848 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5217848.png)
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol, also known as HPPH, is a small molecule that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. This compound is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species (ROS) that can damage cancer cells.
Mecanismo De Acción
The mechanism of action of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol involves the production of ROS upon activation by light. These ROS can cause damage to cancer cells, leading to cell death. 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to accumulate preferentially in cancer cells compared to normal cells, which may enhance its effectiveness in PDT.
Biochemical and physiological effects:
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to have low toxicity and minimal side effects in preclinical studies. It has also been shown to have good pharmacokinetic properties, including a long half-life and good tissue penetration. 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to accumulate preferentially in cancer cells compared to normal cells, which may enhance its effectiveness in PDT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol is its low toxicity and minimal side effects, which makes it a promising candidate for clinical use in PDT. However, one limitation is its relatively low yield in the synthesis method, which may limit its availability for research and clinical use.
Direcciones Futuras
There are several potential future directions for research on 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol. One direction is to optimize the synthesis method to increase the yield and availability of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol. Another direction is to further investigate the mechanism of action of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol and its effectiveness in PDT for different types of cancer. Additionally, research could focus on combining 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness in cancer treatment.
Métodos De Síntesis
The synthesis of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol involves several steps, including the reaction of 4-methylbenzaldehyde with malononitrile to form 4-methyl-2,6-dioxoheptanedinitrile, which is then reacted with hydrazine hydrate to form 2-hydrazino-4-methyl-6-(4-methylphenyl)pyrimidine. This intermediate is then reacted with 2-nitrophenol to form 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been extensively studied for its potential use in PDT for cancer treatment. PDT involves the administration of a photosensitizer, such as 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol, followed by exposure to light of a specific wavelength, which activates the photosensitizer and produces ROS that can damage cancer cells. 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to be effective in preclinical studies for the treatment of various types of cancer, including head and neck cancer, lung cancer, and pancreatic cancer.
Propiedades
IUPAC Name |
2-[2-hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-6-8-12(9-7-11)14-10-15(20-17(19-14)21-18)13-4-2-3-5-16(13)22/h2-10,22H,18H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPPXDMWGITSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)
![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)
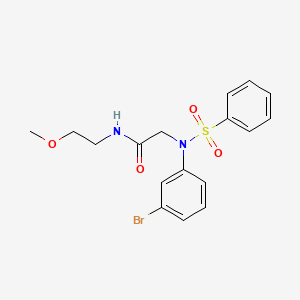
![N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)
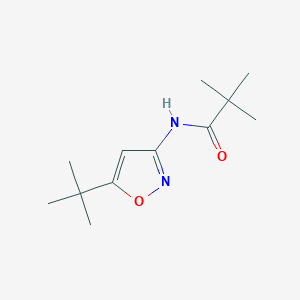
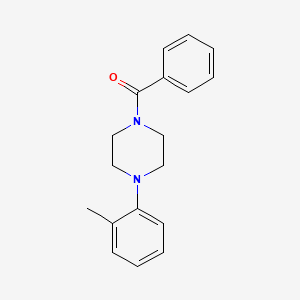
![N'-(3-methoxypropyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5217804.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5217808.png)
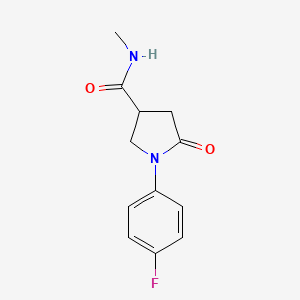
![(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B5217829.png)
